molecular formula C36H32N2O B4887024 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine

2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine

Cat. No.: B4887024
M. Wt: 508.6 g/mol
InChI Key: RMPNSOIFFLUIHP-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-1H-indol-3-yl]-N-tritylethanamine is a synthetic organic compound with a molecular formula of C36H32N2O and a molecular weight of 508.65 g/mol . The compound features a complex structure consisting of an indole core, a benzyloxy substituent, and a bulky trityl-protected amine group. The indole scaffold is a prominent pharmacophore in medicinal chemistry, known for its presence in a wide range of biologically active molecules . Research into indole-based compounds has shown their significant potential as inhibitors for various biological targets. For instance, structurally related N-substituted indole derivatives have been rationally designed and evaluated as potent and highly selective Monoamine Oxidase B (MAO-B) inhibitors, which are relevant for research in neurodegenerative disorders . Furthermore, other indole-containing molecules are being investigated in early-stage research for their activity as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a target of interest in several disease pathways . The specific functional groups on this molecule, namely the trityl (triphenylmethyl) group on the nitrogen, are often employed in synthetic chemistry as a protecting group for amines, suggesting this compound could serve as a key synthetic intermediate in the multi-step preparation of more complex molecules for pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)-N-tritylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2O/c1-5-13-28(14-6-1)27-39-33-21-22-35-34(25-33)29(26-37-35)23-24-38-36(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,25-26,37-38H,23-24,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNSOIFFLUIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 5 Benzyloxy 1h Indol 3 Yl N Tritylethanamine

Retrosynthetic Analysis of the 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine Skeleton

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, more readily available starting materials. The primary disconnection points are the C-N bond of the tritylated amine and the C-C bond connecting the ethanamine side chain to the indole (B1671886) C3 position.

The first disconnection of the N-trityl group suggests a precursor primary amine, 2-[5-(benzyloxy)-1H-indol-3-yl]ethanamine, which can be protected in the final step of the synthesis. This is a common strategy to install a bulky protecting group like trityl onto a primary amine using trityl chloride.

Further disconnection at the indole C3 position, breaking the bond between the ring and the ethylamine (B1201723) side chain, points to a key intermediate: 5-(benzyloxy)-1H-indole. The two-carbon side chain can be introduced through various methods, such as a Friedel-Crafts acylation followed by reduction, or by reaction with an appropriate electrophile like N-(2-bromoethyl)phthalimide followed by deprotection. A common and effective strategy involves the reaction of the indole core with oxalyl chloride, followed by reaction with an amine and subsequent reduction.

Finally, the 5-(benzyloxy)-1H-indole core can be disconnected. The benzyl (B1604629) ether suggests a precursor, 5-hydroxyindole, which can be protected using benzyl bromide. The indole ring itself can be synthesized through established methods, such as the Fischer indole synthesis, from a suitably substituted phenylhydrazine and an aldehyde or ketone. This systematic deconstruction provides a logical and flexible roadmap for the forward synthesis.

Detailed Synthetic Pathways and Reaction Sequences

The forward synthesis builds upon the retrosynthetic analysis, assembling the molecule in a stepwise fashion.

Synthesis of the 5-(benzyloxy)-1H-indole Core

The synthesis of the central 5-(benzyloxy)-1H-indole scaffold is a critical initial phase. A common route begins with the protection of a commercially available precursor, 5-hydroxyindole. The phenolic hydroxyl group is typically protected as a benzyl ether to prevent unwanted side reactions in subsequent steps. This reaction is generally achieved by treating 5-hydroxyindole with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of benzyl bromide (BnBr) in a suitable solvent like dimethylformamide (DMF).

Alternatively, various classical indole syntheses can be employed to construct the ring system with the benzyloxy group already in place. For instance, the Fischer indole synthesis could utilize (4-(benzyloxy)phenyl)hydrazine and an appropriate carbonyl compound.

Table 1: Representative Conditions for Benzyl Protection of 5-Hydroxyindole

Reagent 1Reagent 2SolventTemperatureYield (%)
Sodium Hydride (NaH)Benzyl Bromide (BnBr)DMFRoom TemperatureHigh
Potassium Carbonate (K2CO3)Benzyl Bromide (BnBr)AcetoneRefluxGood to High

Introduction of the Ethanamine Side Chain at the Indole C3 Position

With the 5-(benzyloxy)-1H-indole core in hand, the next step is the introduction of the ethanamine side chain at the C3 position, which is the most nucleophilic position on the indole ring. A widely used and reliable method is the gramine synthesis followed by displacement, or more directly, the acylation of the indole.

One effective pathway involves a Friedel-Crafts-type acylation. The indole is first reacted with oxalyl chloride in a non-polar solvent like diethyl ether or tetrahydrofuran (THF) to form a reactive indol-3-ylglyoxylyl chloride intermediate. This intermediate is then treated with ammonia (B1221849) or a protected amine source, followed by reduction of the resulting amide and ketone functionalities. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation, converting the glyoxylamide to the desired ethanamine side chain.

Another approach is the direct alkylation of the indole with a suitable electrophile, although this can sometimes lead to polysubstitution or reaction at the N1 position.

Strategies for N-Trityl Group Incorporation

The final step in the sequence is the protection of the primary amine of the 2-[5-(benzyloxy)-1H-indol-3-yl]ethanamine intermediate with a trityl group. The trityl (triphenylmethyl) group is a bulky protecting group favored for its steric hindrance and its acid-labile nature, allowing for selective removal under mild acidic conditions. researchgate.nettotal-synthesis.com

The N-tritylation is typically accomplished by reacting the primary amine with trityl chloride (TrCl) in the presence of a non-nucleophilic base. researchgate.net Pyridine (B92270) is often used as both the base and the solvent for this reaction. researchgate.net Alternatively, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or THF can be employed to scavenge the hydrochloric acid (HCl) byproduct. total-synthesis.com The steric bulk of the trityl group generally ensures mono-alkylation of the primary amine. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Each step of the synthetic sequence offers opportunities for refinement.

For the synthesis of the 5-(benzyloxy)-1H-indole core, the choice of base and solvent can significantly impact the efficiency of the benzylation reaction. While strong bases like NaH in polar aprotic solvents like DMF ensure complete deprotonation and high yields, milder conditions using K2CO3 in acetone may be preferable for large-scale synthesis to improve safety and ease of handling.

In the introduction of the side chain via acylation, temperature control is critical. The reaction of indole with oxalyl chloride is highly exothermic and is typically performed at low temperatures (e.g., 0 °C) to prevent the formation of side products. The subsequent reduction with LAH also requires careful temperature management and a meticulous workup procedure to ensure high yields.

For the final N-tritylation step, the stoichiometry of trityl chloride and the choice of base are key parameters. Using a slight excess of trityl chloride can drive the reaction to completion. The reaction temperature can also be adjusted; while often performed at room temperature, gentle heating may be required for less reactive amines. rsc.org

Table 2: Example of Optimization Parameters for N-Tritylation

ParameterVariation 1Variation 2Desired Outcome
Base PyridineTriethylamine (TEA)High yield, minimal side reactions
Solvent PyridineDichloromethane (DCM)Good solubility, ease of removal
Temperature Room Temperature50 °CComplete conversion, reaction speed
TrCl Equivalents 1.1 eq1.5 eqDrive reaction to completion

Challenges and Limitations in the Synthesis of this compound

Despite the well-established reactions used in the synthesis, several challenges and limitations can arise.

The reduction step using powerful hydrides like LAH can be problematic. Over-reduction of the indole ring is a potential side reaction, although it is less common under standard conditions. Furthermore, the exothermicity and reactive nature of LAH require stringent anhydrous conditions and careful handling.

During the N-tritylation step, the bulky nature of the trityl group can lead to slow reaction kinetics. Moreover, the trityl cation formed during the reaction can be reactive, potentially leading to undesired side reactions if not properly managed. total-synthesis.com The purification of the final, often highly nonpolar, tritylated product can also be challenging, requiring careful chromatographic separation.

Finally, a potential limitation across the synthesis is the stability of the benzyl ether. While generally robust, the benzyloxy group can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation) or strongly acidic conditions, which must be considered when planning subsequent transformations or deprotection strategies.

Chemical Reactivity and Derivatization Strategies

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom at the N1 position of the indole ring is a key site for functionalization. While the lone pair of electrons on this nitrogen contributes to the aromaticity of the indole ring, it retains sufficient nucleophilicity to participate in various reactions, most notably alkylation.

N-alkylation of the indole nucleus can be achieved under various conditions, often involving the use of a base to deprotonate the N-H followed by reaction with an alkyl halide. For instance, N-alkylation of 5-bromoindole (B119039) has been successfully carried out using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). Microwave irradiation can also be employed to accelerate these reactions. In the context of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine, similar strategies could be employed to introduce a variety of substituents at the N1 position. The choice of base and reaction conditions would be critical to avoid side reactions involving the other functional groups. For example, a non-nucleophilic organic base in an aprotic solvent would be preferable to minimize the risk of cleaving the N-trityl group.

SubstrateAlkylating AgentBase (equiv.)SolventConditionsProductYield (%)
5-BromoindoleDimethyl CarbonateDABCO (0.1)DMF90-95 °C, 5 hN-Methyl-5-bromoindoleQuantitative
5-MethoxyindoleDimethyl CarbonateDABCO (0.1)DMF90-95 °C, 7 hN-Methyl-5-methoxyindole~98%
5-BromoindoleDibenzyl CarbonateDABCO (0.1)DMA135 °C, 24 hN-Benzyl-5-bromoindole~95%

This table presents representative N-alkylation reactions of substituted indoles, illustrating potential conditions applicable to this compound.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group at the 5-position of the indole ring serves as a stable ether linkage that can be selectively cleaved to reveal the corresponding phenol. This transformation is valuable for introducing further modifications at this position or for studying the role of the hydroxyl group in biological systems.

The most common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. A milder alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like formic acid, cyclohexene, or 2-propanol is used in the presence of a palladium catalyst. This method is often preferred for its operational simplicity and can be highly selective, preserving other sensitive functional groups. The choice of solvent can also influence the selectivity of debenzylation reactions. For this compound, catalytic transfer hydrogenation would be an ideal method to selectively remove the benzyl group without affecting the acid-labile N-trityl group.

SubstrateCatalystHydrogen DonorSolventConditionsProduct
Benzyl ether of a carbohydrate10% Pd/CFormic AcidMethanolRefluxDeprotected alcohol
O-benzyl carbohydrate derivativePd/C2-Propanol--Deprotected alcohol
N-Benzyloxycarbonyl protected peptide10% Pd/CCyclohexeneEthanol (B145695)RefluxDeprotected amine

This table showcases various conditions for the debenzylation of different substrates using catalytic transfer hydrogenation, a method suitable for the selective deprotection of the benzyloxy group in the target molecule.

Reactivity of the N-Trityl Protecting Group and Deprotection Methods

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group for amines. Its removal is a key step in many synthetic sequences to unmask the primary or secondary amine for further functionalization.

The most common method for detritylation is treatment with a Brønsted acid, such as trifluoroacetic acid (TFA) or formic acid. The reaction proceeds via the formation of the highly stable trityl cation. Lewis acids can also be employed for this purpose. A reagent system consisting of a Lewis acid (e.g., BF3·Et2O), a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane) has been shown to effectively remove trityl groups under mild conditions, compatible with other sensitive functionalities.

Alternatively, reductive deprotection methods can be used. The reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene (B1677914) leads to the corresponding amines in good yields. This method can be selective for the trityl group in the presence of other reducible groups like benzyl ethers.

Deprotection MethodReagentsConditions
Acidic CleavageTrifluoroacetic Acid (TFA)Room Temperature
Acidic CleavageFormic AcidCold (e.g., 0 °C to RT)
Lewis Acid-mediatedBF3·Et2O, Hexafluoroisopropanol, TriethylsilaneMild Conditions
Reductive CleavageLithium powder, catalytic NaphthaleneRoom Temperature

This table summarizes common methods for the deprotection of N-trityl amines, which can be applied to unmask the ethanamine side chain of the target molecule.

Modifications and Functionalization of the Ethanamine Side Chain

Once the N-trityl group is removed, the resulting secondary amine of the ethanamine side chain becomes available for a variety of functionalization reactions. These modifications can be used to introduce diverse structural motifs and modulate the physicochemical properties of the molecule.

One common transformation is N-acylation, which can be achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For example, tryptamine (B22526) and its derivatives can be N-acylated with various carboxylic acids using reagents like propylphosphonic anhydride (B1165640) (T3P). This allows for the synthesis of a wide range of N-acyl tryptamine analogs.

N-alkylation is another important modification. This can be accomplished through reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide. The synthesis of N-benzyl tryptamines, for instance, has been achieved by reductive amination of tryptamine with the corresponding benzaldehyde.

Reaction TypeReagentsProduct Type
N-AcylationCarboxylic Acid, T3P, Et3NN-Acyl tryptamine derivative
N-AcylationAcyl Chloride, BaseN-Acyl tryptamine derivative
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing Agent (e.g., NaBH4)N-Alkyl tryptamine derivative
N-AlkylationAlkyl Halide, BaseN-Alkyl tryptamine derivative

This table outlines general methods for the functionalization of the ethanamine side chain of tryptamine derivatives following deprotection.

Synthesis of Structural Analogues and Congeners for Academic Investigation

The synthesis of structural analogues and congeners of this compound is essential for exploring structure-activity relationships and understanding the molecular basis of its biological effects.

Analogues with different substituents on the benzyl ring of the benzyloxy moiety can be synthesized to probe the effects of electronics and sterics at this position. This can be achieved by starting with the corresponding substituted benzyl halides in the initial synthesis of the 5-benzyloxyindole (B140440) precursor. For example, various N-benzyl-5-methoxytryptamines have been synthesized with different substituents on the N-benzyl group to study their effects on receptor binding and functional activity. A similar approach can be applied to the O-benzyl group in the target molecule.

The length and branching of the ethanamine linker can be modified to investigate the optimal distance and orientation of the terminal amine. Tryptamine derivatives with modified side chains have been synthesized through various methods. For instance, β-substituted tryptamines can be prepared through the ring-opening of N-acylaziridines with indole. The synthesis of tryptamine analogues with longer side chains can be achieved by modifying the starting materials in established indole syntheses, such as the Fischer indole synthesis.

Alternative N-Protecting Groups or Amine Derivatives

While the trityl (Trt) group offers effective protection for the primary amine of 2-[5-(benzyloxy)-1H-indol-3-yl]ethanamine, its bulky nature and specific deprotection conditions may not be suitable for all synthetic routes. A variety of alternative N-protecting groups can be employed, each with distinct methods of introduction and cleavage, providing orthogonality in complex syntheses. Furthermore, the primary amine serves as a key functional handle for the synthesis of diverse amine derivatives through N-alkylation and N-acylation.

Commonly employed alternative N-protecting groups for primary amines include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The selection of a suitable protecting group is contingent upon its stability to the reaction conditions planned for other steps in the synthesis and the mildness of its removal. fishersci.co.ukwikipedia.orgorganic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. It is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orgorganic-chemistry.org

The Cbz group , introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions. total-synthesis.comwikipedia.org Its removal is most commonly achieved through catalytic hydrogenation, a method that offers mild deprotection conditions. total-synthesis.com

The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com A key advantage of the Fmoc group is its lability to basic conditions, typically using a secondary amine like piperidine, while remaining stable to acidic and hydrogenolysis conditions. This makes it orthogonal to both Boc and Cbz protecting groups. total-synthesis.com The use of Fmoc for the protection of a closely related compound, 5-benzyloxy-DL-tryptophan, has been documented. scbt.com

Beyond protection, the primary amine of 5-benzyloxytryptamine (B112264) can be derivatized through various reactions. N-alkylation can be achieved using alkyl halides in the presence of a base or through reductive amination. More advanced and efficient methods include iridium-catalyzed N-alkylation of tryptamines using alcohols as the alkylating agents. bath.ac.uk This "borrowing hydrogen" methodology provides a clean and atom-economical route to N-alkylated tryptamine derivatives. bath.ac.uk

N-acylation of the primary amine to form amides is another common derivatization strategy. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. These acylated derivatives can exhibit modified biological activities.

Protecting GroupAbbreviationIntroduction ReagentCommon Deprotection ConditionsOrthogonality
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA, HCl)Stable to base and hydrogenolysis
benzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acid and base
9-fluorenylmethoxycarbonylFmoc9-fluorenylmethyl chloroformate (Fmoc-Cl)Basic conditions (e.g., piperidine)Stable to acid and hydrogenolysis

Catalytic Transformations Involving this compound

The chemical structure of this compound presents several sites amenable to catalytic transformations, including the benzylic ether, the indole nucleus, and the N-trityl group. While specific catalytic reactions starting directly with this substrate are not extensively detailed in the surveyed literature, the reactivity of its constituent functional groups suggests several plausible catalytic pathways.

A significant catalytic transformation is the catalytic hydrogenolysis for the cleavage of the benzyl ether at the 5-position of the indole ring. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This debenzylation would yield the corresponding 5-hydroxy derivative. The N-trityl group is generally stable under these conditions, allowing for selective deprotection of the benzyl ether.

The indole nucleus itself is a versatile platform for palladium-catalyzed cross-coupling reactions . While the N-trityl group on the ethylamine (B1201723) side chain may sterically hinder some transformations at the C-2 position of the indole, reactions at other positions, such as C-4, C-6, or C-7, could be envisioned if the indole ring is appropriately pre-functionalized with a halide or triflate. Such reactions would enable the introduction of various aryl, vinyl, or alkyl substituents.

Furthermore, iridium-catalyzed N-alkylation of tryptamines has been reported as a powerful method for the synthesis of N-substituted derivatives. bath.ac.uk Although the target molecule already possesses an N-trityl group, this methodology could be relevant for derivatives where the trityl group has been removed.

While the primary focus of the N-trityl group is protection, it can also be cleaved under specific catalytic conditions. For instance, reductive detritylation can be achieved, although this might also affect other functional groups in the molecule.

It is important to note that the specific reaction conditions, such as the choice of catalyst, solvent, temperature, and ligands, would need to be carefully optimized to achieve the desired transformation selectively and in high yield, given the multifunctional nature of the substrate.

Mechanistic Studies of Reactions Involving 2 5 Benzyloxy 1h Indol 3 Yl N Tritylethanamine

Investigation of Reaction Mechanisms During Synthesis

The synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine would likely proceed through a multi-step sequence, with each step governed by specific reaction mechanisms. A plausible synthetic approach would involve the functionalization of a 5-(benzyloxy)indole core, followed by the introduction of the N-tritylethanamine side chain.

One common method for constructing the indole (B1671886) core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring.

The introduction of the ethanamine side chain at the C3 position of the indole ring is often achieved through a Friedel-Crafts type reaction or a Mannich reaction. In a Friedel-Crafts alkylation, an electrophilic species is generated from a suitable precursor, which then attacks the electron-rich C3 position of the indole. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.

The final step would involve the protection of the primary amine with a trityl group. This is typically achieved by reacting the amine with trityl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the trityl chloride.

Mechanistic Insights into Functional Group Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: the benzyloxy group, the indole ring, and the N-trityl group.

The benzyloxy group can be cleaved under various conditions, most commonly through catalytic hydrogenation. The mechanism involves the oxidative addition of the benzyl (B1604629) C-O bond to the metal catalyst surface, followed by hydrogenolysis to yield the corresponding alcohol and toluene (B28343).

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. The mechanism involves the attack of an electrophile on the electron-rich pyrrole (B145914) ring, leading to the formation of a resonance-stabilized cation. The high reactivity of the C3 position is due to the ability of the nitrogen atom to stabilize the positive charge of the intermediate.

The N-trityl group is a bulky protecting group that can be removed under acidic conditions. The mechanism involves the protonation of the ether-like nitrogen, followed by the departure of the stable triphenylmethyl cation (trityl cation). The stability of this carbocation is due to the extensive resonance delocalization over the three phenyl rings.

Kinetic Studies of Key Reaction Steps

Specific kinetic data for the synthesis of this compound are not available in the literature. However, general principles can be applied to understand the factors influencing the rates of the key reaction steps.

For the Fischer indole synthesis, the rate-determining step is often the nih.govnih.gov-sigmatropic rearrangement. The rate of this step is influenced by the nature of the substituents on the phenylhydrazone and the acidity of the catalyst.

The N-tritylation reaction is generally a fast process, with the rate depending on the nucleophilicity of the amine and the concentration of the tritylating agent.

Table 1: Postulated Factors Influencing Reaction Rates

Reaction Step Influencing Factors
Fischer Indole Synthesis Catalyst acidity, Substituent effects on the phenylhydrazone
Friedel-Crafts Alkylation Concentration of reactants, Lewis acid strength

Identification of Intermediates and Transition States

While direct spectroscopic identification of intermediates and transition states for the synthesis of this specific compound is lacking, their structures can be inferred from well-established reaction mechanisms.

In the Fischer indole synthesis, the key intermediate is the enamine tautomer of the phenylhydrazone, which undergoes the sigmatropic rearrangement. The transition state for this step would involve a cyclic arrangement of atoms.

For the Friedel-Crafts alkylation of the indole, the Wheland intermediate (sigma complex) is the primary intermediate. This is a carbocation that is resonance-stabilized by the indole ring system. The transition state leading to this intermediate would involve the partial formation of the new carbon-carbon bond.

The N-tritylation reaction proceeds through a transition state where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.

Table 2: Postulated Intermediates and Transition States

Reaction Step Key Intermediate Key Transition State
Fischer Indole Synthesis Enamine tautomer Cyclic rearrangement transition state
Friedel-Crafts Alkylation Wheland intermediate (sigma complex) C-C bond forming transition state

Influence of Solvent and Catalysis on Reaction Pathways

The choice of solvent and catalyst can significantly influence the outcome of the reactions involved in the synthesis of this compound.

Solvent Effects:

Polar aprotic solvents (e.g., DMF, DMSO) are often used for SN2 reactions like N-tritylation, as they can solvate the cation but not the nucleophile, thus increasing the reaction rate.

Nonpolar solvents (e.g., toluene, hexane) are typically used for reactions involving nonpolar reactants, such as the Fischer indole synthesis under certain conditions.

Protic solvents (e.g., alcohols) can participate in hydrogen bonding and may not be suitable for reactions involving strong bases or nucleophiles.

Catalysis:

Acid catalysts (e.g., sulfuric acid, polyphosphoric acid) are essential for the Fischer indole synthesis and for the removal of the N-trityl group.

Lewis acids (e.g., AlCl3, FeCl3) are commonly used to catalyze Friedel-Crafts alkylation reactions by activating the electrophile.

Metal catalysts (e.g., Palladium on carbon) are used for hydrogenation reactions, such as the debenzylation of the benzyloxy group.

The selection of the appropriate solvent and catalyst is crucial for optimizing the yield, selectivity, and reaction rate for each synthetic step.

Table 3: Summary of Compound Names

Compound Name
This compound
5-(benzyloxy)indole
Tryptamine (B22526)
Trityl chloride
Toluene
Phenylhydrazone
Wheland intermediate
Triphenylmethyl cation
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
Toluene
Hexane (B92381)
Sulfuric acid
Polyphosphoric acid
Aluminum chloride (AlCl3)
Iron(III) chloride (FeCl3)

Advanced Spectroscopic and Structural Elucidation Beyond Basic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine, ¹H and ¹³C NMR spectra provide initial structural confirmation. However, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for delving into the compound's conformational preferences in solution. researchgate.net

The significant steric bulk of the trityl (triphenylmethyl) and benzyloxy groups heavily influences the rotational freedom around the single bonds of the ethanamine side chain. NOESY experiments can reveal through-space correlations between protons, allowing for the mapping of spatial proximities. For instance, correlations between the protons of the trityl group and the ethylamine (B1201723) chain or the indole (B1671886) ring would indicate a folded conformation, whereas their absence might suggest a more extended structure. researchgate.net The conformational analysis of related flexible molecules, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, has demonstrated the power of NOESY in distinguishing between folded and extended conformers. researchgate.net

Furthermore, NMR can be used to study tautomerism in the indole ring, although the 1H-indole tautomer is overwhelmingly dominant under normal conditions. The chemical shift of the indole N-H proton provides information about its environment and participation in hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is generated based on typical chemical shifts for the constituent functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H 8.0 - 8.5 -
Indole C2-H 7.1 - 7.3 123 - 126
Aromatic H's (Indole, Benzyl (B1604629), Trityl) 6.9 - 7.6 110 - 145
Benzyloxy CH₂ 5.0 - 5.2 69 - 71
Ethanamine CH₂-N 2.8 - 3.1 40 - 45
Ethanamine CH₂-Indole 2.9 - 3.2 25 - 30

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound through precise mass measurement. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy within a few parts per million (ppm). mdpi.comuva.nl

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways, which provides structural confirmation. The fragmentation of this molecule is expected to be dominated by the cleavage of its most labile bonds. Key predicted fragmentation pathways include:

Loss of the Trityl Group: The most prominent fragmentation would likely be the cleavage of the C-N bond connecting the ethanamine to the trityl group, resulting in the formation of a highly stable trityl carbocation (m/z 243).

Loss of the Benzyl Group: Cleavage of the benzylic ether bond can lead to the loss of a benzyl radical or a tropylium (B1234903) ion (m/z 91).

Cleavage of the Ethanamine Side Chain: Fragmentation can occur along the ethylamine linker, leading to ions corresponding to the indole-ethyl portion and the N-trityl portion.

The principles of fragmentation seen in peptide derivatives containing benzyloxy groups, where the loss of the benzyloxy moiety is a noted pathway, support these predictions. nih.gov

Table 2: Predicted HRMS Fragments

Fragment Description Predicted m/z
[M]+ Molecular Ion 522.2722
[M - C₁₉H₁₅]+ Loss of Trityl group 279.1497
[C₁₉H₁₅]+ Trityl carbocation 243.1174
[M - C₇H₇O]+ Loss of Benzyloxy group 415.2123
[C₇H₇]+ Tropylium ion 91.0548

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govnih.gov The spectra for this compound would be complex but can be interpreted by assigning specific bands to the vibrations of its functional groups.

N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected in the IR spectrum around 3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the indole, benzyloxy, and trityl rings will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylamine and benzyloxy methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretches: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O-C ether linkage of the benzyloxy group is expected to show a strong absorption band in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions. researchgate.net

C-N Stretch: The C-N stretching vibration of the amine will be found in the 1000-1250 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to precisely assign the observed vibrational modes. nih.govmdpi.com

Table 3: Key Predicted Vibrational Frequencies

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹)
Indole N-H Stretch IR 3350 - 3450
Aromatic C-H Stretch IR, Raman 3000 - 3100
Aliphatic C-H Stretch IR, Raman 2850 - 3000
Aromatic C=C Stretch IR, Raman 1450 - 1600
Asymmetric C-O-C Stretch IR 1200 - 1250
Symmetric C-O-C Stretch IR 1000 - 1050

X-ray Crystallography for Solid-State Structure and Molecular Packing (if single crystals are obtained)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles in the solid state. mdpi.com While no public crystal structure for this compound is currently available, obtaining suitable single crystals would offer unparalleled insight into its molecular conformation.

Analysis of the crystal structure would reveal how the bulky trityl and benzyloxy groups orient themselves to minimize steric hindrance. nih.gov It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, that dictate the molecular packing in the crystal lattice. nih.gov This information is critical for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

The parent compound, this compound, is achiral as it does not possess any stereogenic centers. Therefore, it will not exhibit optical activity, and techniques like Electronic Circular Dichroism (ECD) are not applicable.

However, if a chiral derivative were to be synthesized (for example, by introducing a chiral center on the ethylamine backbone), chiroptical spectroscopy would become an essential tool. ECD spectroscopy would be used to confirm the enantiomeric purity of the synthesized compound and could be used in conjunction with quantum chemical calculations to determine its absolute configuration.

Advanced Chromatographic Techniques for Purity Assessment in Research Contexts (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of research compounds. For an achiral molecule like this compound, reversed-phase HPLC (RP-HPLC) using a C18 stationary phase would be the standard method to separate it from any impurities or starting materials from its synthesis.

In a research context where chiral analogues might be synthesized, chiral HPLC becomes indispensable. nih.gov The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for resolving a wide range of chiral compounds, including amines. nih.govjsmcentral.org A typical method would involve screening various CSPs and mobile phase compositions (often mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) to achieve baseline separation of the enantiomers. rsc.org The relative peak areas in the resulting chromatogram would then be used to determine the enantiomeric excess (ee) of the sample.

Theoretical and Computational Chemistry of 2 5 Benzyloxy 1h Indol 3 Yl N Tritylethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine. These calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, can elucidate the distribution of electrons within the molecule. nih.gov Key outputs from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that the molecule can be more easily excited and is thus more reactive. For indole (B1671886) derivatives, the electronic properties are significantly influenced by the substituents on the indole ring. niscpr.res.in In the case of this compound, the benzyloxy and N-tritylethanamine groups will modulate the electronic landscape of the core indole structure.

Table 1: Theoretical Electronic Properties

Parameter Calculated Value (Arbitrary Units)
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Dipole Moment 2.5 D
Electron Affinity 1.1 eV

Note: These values are hypothetical and for illustrative purposes.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. niscpr.res.inepstem.net

This optimization process minimizes the total energy of the molecule, providing insights into its preferred conformation. The calculations yield precise bond lengths, bond angles, and dihedral angles. epstem.net These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules. Furthermore, DFT can be used to calculate the total electronic energy and the heat of formation of the molecule. niscpr.res.in

Table 2: Selected Optimized Geometrical Parameters (Hypothetical)

Parameter Bond Length (Å) Bond Angle (°)
C-N (indole ring) 1.38
C-O (benzyloxy) 1.37
N-H (indole) 1.01
C-C-N (ethylamine side chain) 112.5

Note: These values are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical methods provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com For a flexible molecule like this compound, with its rotatable bonds in the benzyloxy and N-tritylethanamine side chains, MD simulations are invaluable for exploring its conformational landscape.

These simulations can reveal the different shapes the molecule can adopt in solution and the relative stability of these conformations. mdpi.com By analyzing the trajectory of the simulation, one can understand how the molecule folds and flexes, which is critical for its interaction with biological targets. The stability of ligand-protein complexes can also be assessed using MD simulations. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. mdpi.com Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. epstem.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, offering a detailed picture of the chemical environment of each atom in the molecule. epstem.net

Table 3: Predicted Spectroscopic Data (Hypothetical)

Spectroscopy Predicted Peak/Shift Assignment
UV-Vis (λmax) 285 nm π-π* transition in the indole ring
IR (ν) 3400 cm⁻¹ N-H stretch (indole)
¹H NMR (δ) 7.2-7.5 ppm Aromatic protons (benzyloxy and trityl groups)

Note: These values are hypothetical and for illustrative purposes.

In Silico Analysis of Potential Molecular Interactions (e.g., Docking Studies with Theoretical Binding Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can be used to explore its potential interactions with theoretical biological targets, such as enzymes or receptors. researchgate.net

These in silico studies can identify potential binding modes and estimate the binding affinity of the molecule to a target's active site. mdpi.com The results can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for understanding the molecule's potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles (theoretical framework, not specific activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

For a class of compounds like indole derivatives, a QSAR model can be developed by correlating various molecular descriptors with a measured biological activity. eurekaselect.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. jocpr.comnih.gov The development of a robust QSAR model requires a diverse set of compounds with well-defined structural variations and reliable biological data. nih.gov

Preclinical in Vitro Investigation of Molecular Interactions and Biochemical Pathways

Methodologies for Ligand-Target Binding Assays Using Recombinant Proteins or Cell Lysates

To determine the binding affinity of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine for specific molecular targets, ligand-binding assays would be a primary methodology. These assays typically involve the use of recombinant proteins or cell lysates that express the target of interest.

A common technique is the radioligand binding assay, where a radiolabeled compound known to bind to the target is competed with varying concentrations of the test compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki).

Alternatively, non-radioactive methods such as fluorescence polarization (FP) or surface plasmon resonance (SPR) could be utilized. In FP, a fluorescently labeled ligand is used, and the change in polarization upon displacement by the test compound is measured. SPR, on the other hand, detects changes in the refractive index at the surface of a sensor chip when the test compound binds to an immobilized target protein, allowing for real-time measurement of binding kinetics.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

To investigate the potential of this compound to modulate enzyme activity, a variety of cell-free enzymatic assays would be conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound.

For instance, if the compound is hypothesized to be a kinase inhibitor, an in vitro kinase assay would be performed using a purified recombinant kinase, a substrate, and ATP. The amount of phosphorylated substrate would be quantified, often using methods like ELISA or radiometric assays. The concentration of this compound that reduces the enzyme activity by 50% is determined as the IC50 value.

Conversely, to assess enzyme activation, the assay would measure an increase in the rate of product formation. The results from these studies would indicate whether the compound acts as an inhibitor, activator, or has no effect on the specific enzyme.

Assay TypePrincipleKey Parameter
Kinase AssayMeasures the transfer of a phosphate (B84403) group from ATP to a substrate.IC50 / EC50
Protease AssayMeasures the cleavage of a specific substrate.IC50 / EC50
Phosphatase AssayMeasures the removal of a phosphate group from a substrate.IC50 / EC50

Receptor Binding Profiling Methodologies Using Isolated Receptors

To understand the broader pharmacological profile and potential off-target effects of this compound, a receptor binding screen would be performed. This involves testing the compound against a panel of isolated receptors, typically G-protein coupled receptors (GPCRs), ion channels, and transporters.

These screens are usually conducted by specialized contract research organizations (CROs) and employ high-throughput radioligand binding assays. The compound is tested at a fixed concentration against a large number of receptors to identify any significant binding interactions. Follow-up dose-response studies are then conducted for any "hits" to determine the binding affinity (Ki). This approach helps to identify the primary targets of the compound and predict its potential therapeutic applications and side-effect profile. nih.gov

Cell-Based Assay Development for Studying Intracellular Signaling Pathways (e.g., Reporter Gene Assays)

To move from simple binding to functional activity at the cellular level, cell-based assays are essential. These assays can determine whether the binding of this compound to a receptor translates into a cellular response, such as the activation or inhibition of an intracellular signaling pathway.

Reporter gene assays are a powerful tool for this purpose. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. If the compound activates the pathway, the reporter gene is expressed, and its product can be easily measured. This allows for the quantification of the compound's functional potency (EC50) and efficacy.

Other cell-based assays could include measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels.

Biochemical Characterization of Molecular Mechanisms (e.g., Protein Kinase Assays)

For a more in-depth understanding of how this compound exerts its effects, further biochemical characterization is necessary. If the compound was identified as a protein kinase inhibitor, for example, studies would be conducted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).

This can be achieved through kinetic studies where the reaction rate is measured at varying concentrations of both the inhibitor and the substrate (or ATP). The data are then plotted using methods such as Lineweaver-Burk plots to elucidate the mechanism of action.

Studies on Membrane Permeation Mechanisms in in vitro Models (e.g., Caco-2 cell monolayers)

To predict the oral absorption of this compound, in vitro membrane permeation studies are crucial. The Caco-2 cell monolayer assay is a widely accepted model for predicting intestinal permeability. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

The compound is added to the apical (top) side of the monolayer, and its appearance on the basolateral (bottom) side is measured over time. The apparent permeability coefficient (Papp) is then calculated. This value helps to classify the compound's potential for oral absorption. The parallel artificial membrane permeability assay (PAMPA) is another, simpler method that can be used for high-throughput screening of permeability. nih.gov

Permeability ModelDescriptionOutcome
Caco-2 MonolayersDifferentiated human intestinal cells forming a tight monolayer.Apparent permeability coefficient (Papp)
PAMPAArtificial membrane coated with lipids to mimic the intestinal barrier.Effective permeability (Pe)

Investigation of in vitro Metabolic Stability using Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. researchgate.net In vitro metabolic stability studies are conducted to predict how quickly a compound will be metabolized in the body. researchgate.net These studies typically use subcellular fractions of the liver, the primary site of drug metabolism.

Liver microsomes, which contain the cytochrome P450 (CYP) enzymes, are commonly used to assess phase I metabolism. nih.gov The compound is incubated with liver microsomes and a cofactor (NADPH), and the decrease in its concentration over time is measured. mdpi.com From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. mdpi.com S9 fractions, which contain both microsomal and cytosolic enzymes, can be used to study both phase I and phase II metabolism. researchgate.net

Subcellular FractionEnzymes PresentMetabolic Reactions Studied
Liver MicrosomesCytochrome P450s, UDP-glucuronosyltransferasesPhase I (e.g., oxidation, reduction, hydrolysis) and some Phase II
S9 FractionMicrosomal and cytosolic enzymesPhase I and Phase II (e.g., conjugation)

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The current synthetic pathways to indole-amines, while effective, often rely on classical methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Multicomponent Reactions (MCRs): A significant opportunity lies in the development of one-pot MCRs to assemble the core indole-amine structure. nih.gov MCRs offer advantages such as high atom economy, reduced waste, and simplified purification processes. nih.govjk-sci.com Designing an MCR that combines aniline (B41778) precursors, carbonyl compounds, and isocyanides could provide a rapid and modular route to a variety of substituted indole-amines. jk-sci.com

Green Catalysis: Exploration of novel catalytic systems is crucial. This includes the use of magnetic nanoparticles as reusable catalysts, which can be easily separated from the reaction mixture, minimizing waste and cost. chemistrylearner.com Furthermore, metal-free catalytic systems and the use of benign solvents like ethanol (B145695) or water should be investigated to reduce environmental impact. jk-sci.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters such as temperature and time, often leading to higher yields, shorter reaction times, and improved safety profiles. wikipedia.org Applying these techniques to the synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine could overcome limitations of traditional batch processing.

A comparative table of potential sustainable methodologies is presented below.

MethodologyPotential AdvantagesKey Research Question
Multicomponent Reactions High atom economy, reduced steps, diversity-oriented synthesis. nih.govjk-sci.comCan a convergent MCR be designed for the direct synthesis of the target scaffold?
Nanoparticle Catalysis Catalyst reusability, mild reaction conditions, high efficiency. chemistrylearner.comWhat type of magnetic nanoparticle is most effective for key bond-forming steps?
Microwave-Assisted Synthesis Rapid reaction times, increased yields, process scalability. wikipedia.orgchemeurope.comCan microwave irradiation accelerate the cyclization or substitution steps in the synthesis?
Flow Chemistry Precise process control, enhanced safety, ease of scale-up.Is a continuous flow process for the synthesis of key intermediates feasible and efficient?

Development of Advanced Analytical Techniques for Research Quantification

Accurate and sensitive quantification is paramount for any chemical entity used in research. While standard techniques like HPLC are commonly used for indole (B1671886) derivatives, there is a need to develop and validate more advanced and specific analytical methods for this compound.

Future work should focus on:

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com Developing a validated UPLC-MS/MS method would be essential for accurately quantifying the compound in complex biological matrices or during in-process monitoring of chemical reactions.

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification of the compound and its potential metabolites or degradation products, HRMS is indispensable.

Spectroscopic Methods: Advanced spectroscopic techniques, including quantitative NMR (qNMR), could provide an alternative primary method for quantification without the need for an identical standard, ensuring high accuracy.

Deeper Elucidation of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is currently lacking. Key unanswered questions revolve around the precise pathways, transition states, and intermediates involved in the formation of the indole ring and the subsequent N-tritylation.

Indole Ring Formation: The synthesis of the 5-benzyloxyindole (B140440) core likely proceeds through a mechanism analogous to classical methods like the Fischer or Bischler-Möhlau syntheses. wikipedia.orgbyjus.comwikipedia.orgnih.gov The Fischer synthesis, for instance, involves a complex cascade including the formation of a phenylhydrazone, a chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement, and the elimination of ammonia (B1221849). byjus.comwikipedia.org Future research using isotopic labeling studies could confirm which specific pathway is operative and identify key intermediates. wikipedia.orgnih.gov

N-Tritylation Mechanism: The protection of the primary amine with a trityl group is a crucial step. This reaction is generally understood as a nucleophilic substitution, but the precise kinetics and the influence of steric hindrance from the bulky indole scaffold are not well-characterized. researchgate.net Investigating the reaction under different conditions (e.g., varying solvents, bases, and temperatures) could provide deeper mechanistic insight. researchgate.netut.ac.ir The reaction of aromatic primary amines with trityl chloride in the presence of a base like pyridine (B92270) typically leads to the desired N-trityl derivatives. researchgate.net

Integration of Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work. For this compound, integrating computational approaches can accelerate research and provide insights that are difficult to obtain through experiments alone.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogues, QSAR models can be developed to correlate specific structural features with chemical reactivity or biological activity. ijpsr.commdpi.comnih.gov This can help in the rational design of new compounds with desired properties.

Molecular Docking and Dynamics: If this scaffold is to be used as a probe for biological systems, molecular docking simulations can predict its binding mode to target proteins. researchgate.netnih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing a more dynamic picture of the binding event. mdpi.com

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms discussed in the previous section. This can help to calculate the energies of intermediates and transition states, providing theoretical support for a proposed pathway and guiding efforts to overcome kinetic barriers.

Expansion of Structural Analogue Libraries for Systematic Chemical Biology Probes

The true potential of this compound lies in its use as a scaffold for creating chemical probes to investigate biological systems. rsc.orgmskcc.org A significant future direction is the systematic synthesis of analogue libraries to explore structure-activity relationships (SAR).

This expansion can be visualized through a table of possible modifications:

Scaffold RegionRationale for ModificationPotential New Properties
Indole Core (Position 1, 2, 4, 6, 7) Modulate electronic properties, steric bulk, and hydrogen bonding capabilities.Altered reactivity, modified protein binding affinity/selectivity.
Benzyloxy Group (Phenyl Ring) Introduce electron-donating/withdrawing groups to tune electronics and solubility.Enhanced/attenuated binding, improved pharmacokinetic properties.
Ethylamine (B1201723) Linker Vary length and rigidity (e.g., introduce cyclopropane (B1198618) or double bonds).Optimize spacing and orientation for interaction with biological targets.
N-Trityl Group Replace with other protecting groups or functional moieties (e.g., fluorophores, biotin).Creation of fluorescent probes, affinity purification tools, or photo-crosslinkers.

By creating and testing these analogues, researchers can develop a toolbox of chemical probes derived from a common scaffold, enabling a more nuanced investigation of biological processes. mskcc.org

Challenges and Opportunities in Harnessing Indole-Amine Scaffolds for Fundamental Biological Research

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.comeurekaselect.com This presents both significant opportunities and challenges for future research.

Opportunities:

Broad Target Space: The indole-amine framework mimics the structure of endogenous signaling molecules like serotonin (B10506) and tryptophan, suggesting its potential to interact with a vast array of proteins, including receptors, enzymes, and transporters. jocpr.com

Versatility in Drug Discovery: The modular nature of the scaffold allows for fine-tuning of its properties, making it an attractive starting point for the development of novel therapeutic agents for various diseases. nih.goveurekaselect.com

Foundation for Chemical Biology: As discussed, these scaffolds are ideal for developing chemical probes to elucidate complex biological pathways, which is a fundamental goal of chemical biology. rsc.org

Challenges:

Synthetic Complexity: The synthesis of highly functionalized or complex indole alkaloids remains a significant challenge, often requiring multi-step, low-yielding routes. oup.comanr.fracs.org Developing robust and scalable syntheses is a primary hurdle.

Selectivity: The very feature that makes the indole scaffold "privileged"—its ability to bind to many targets—also presents a challenge in achieving selectivity. A lack of selectivity can lead to off-target effects in biological systems, complicating data interpretation.

Predictive Power: While computational models are improving, accurately predicting the biological activity and off-target profile of a novel indole-amine derivative remains difficult. A continuous feedback loop between computational prediction and experimental validation is necessary.

Overcoming these challenges will require a multidisciplinary approach, combining innovations in synthetic organic chemistry, analytical sciences, computational modeling, and chemical biology. The continued exploration of compounds like this compound and its derivatives holds great promise for advancing our fundamental understanding of chemistry and biology.

Q & A

Q. What computational methods predict this compound’s interactions with serotonin receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to 5-HT₂A receptors, leveraging homology models based on PDB ID 6WGT.
  • Validation : Compare predicted binding affinities with experimental data for tryptamine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.